N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4’-octylbiphenyl-4-carboxamide is a complex organic compound with a unique structure that combines anthracene, biphenyl, and benzylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4’-octylbiphenyl-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4’-octylbiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Scientific Research Applications
N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4’-octylbiphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4’-octylbiphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives, biphenyl derivatives, and benzylamine derivatives. Examples include:
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide .
Uniqueness
What sets N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4’-octylbiphenyl-4-carboxamide apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C42H40N2O3 |
---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
N-[4-(benzylamino)-9,10-dioxoanthracen-1-yl]-4-(4-octylphenyl)benzamide |
InChI |
InChI=1S/C42H40N2O3/c1-2-3-4-5-6-8-13-29-18-20-31(21-19-29)32-22-24-33(25-23-32)42(47)44-37-27-26-36(43-28-30-14-9-7-10-15-30)38-39(37)41(46)35-17-12-11-16-34(35)40(38)45/h7,9-12,14-27,43H,2-6,8,13,28H2,1H3,(H,44,47) |
InChI Key |
SDIZFROXJBKVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)NCC5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.